Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate
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Overview
Description
Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate is a chemical compound with the molecular formula C9H19ClN2O4S and a molecular weight of 286.78 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a chlorosulfonyl group, and a carbamate group. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate typically involves multiple steps. One common method starts with the reaction of tert-butyl carbamate with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while reduction can produce a simpler carbamate compound .
Scientific Research Applications
Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent for introducing functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]carbamate: Similar structure but lacks the N-methyl group.
Tert-butyl N-[2-[chlorosulfonyl(ethyl)amino]ethyl]-N-methylcarbamate: Similar but with an ethyl group instead of a methyl group.
Uniqueness
The presence of both a chlorosulfonyl and a carbamate group allows for versatile chemical transformations and interactions .
Properties
IUPAC Name |
tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2O4S/c1-9(2,3)16-8(13)11(4)6-7-12(5)17(10,14)15/h6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLYEMVCGBCDCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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